molecular formula C15H14O2 B8651530 4'-[(Prop-2-en-1-yl)oxy][1,1'-biphenyl]-4-ol CAS No. 97344-30-4

4'-[(Prop-2-en-1-yl)oxy][1,1'-biphenyl]-4-ol

Cat. No. B8651530
CAS RN: 97344-30-4
M. Wt: 226.27 g/mol
InChI Key: YEVKAVZXLAYGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-[(Prop-2-en-1-yl)oxy][1,1'-biphenyl]-4-ol is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4'-[(Prop-2-en-1-yl)oxy][1,1'-biphenyl]-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-[(Prop-2-en-1-yl)oxy][1,1'-biphenyl]-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

97344-30-4

Product Name

4'-[(Prop-2-en-1-yl)oxy][1,1'-biphenyl]-4-ol

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

4-(4-prop-2-enoxyphenyl)phenol

InChI

InChI=1S/C15H14O2/c1-2-11-17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h2-10,16H,1,11H2

InChI Key

YEVKAVZXLAYGPZ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2=CC=C(C=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 1 L, three-necked, round bottom flask 4,4'-biphenol (40 g, 215 mmol) and potassium hydroxide (24 g, 430 mmol) were dissolved in 600 mL of absolute ethanol. The solution was warmed and allyl bromide (26 g, 215 mmol) was added. The reaction mixture was heated to reflux overnight, after which additional allyl bromide (13 g, 157 mmol) was added. The reaction mixture was refluxed for an additional 24 hours. The reaction mixture was cooled to room temperature and the solids were filtered. The filtrate was poured into distilled water (4 L) and then acidified with concentrated aqueous HCl. The solid product was filtered off and washed with a large amount of water and then dried. The product was purified by repeated recrystallization from ethanol. Product characterization included: m.p. 168°-170° C., 1H (200 MHz, CDCl3): 7.05 (m, 4H), 6.8 (m, 4H), 6.1 (m, 1H), 4.4 (m, 2H).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.